molecular formula C19H18ClN3O B2985212 1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one CAS No. 899999-64-5

1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

Cat. No. B2985212
CAS RN: 899999-64-5
M. Wt: 339.82
InChI Key: XYWNPWSQOZECAF-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one, also known as CMMP, is a novel pyrazinone derivative that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to "1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one" have been synthesized and tested for their anticonvulsant activity. For example, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines demonstrated potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of these compounds in developing new anticonvulsant drugs (Kelley et al., 1995).

Antibacterial Activity

The synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one has shown promising antibacterial activities against various bacterial strains. This suggests the potential of pyrazinone derivatives in contributing to the development of new antibacterial agents (Chopde et al., 2012).

GPR39 Agonists

Research has identified certain kinase inhibitors as novel GPR39 agonists, a receptor implicated in various physiological processes. This discovery expands the potential therapeutic applications of pyrazinone derivatives, including the modulation of metabolic diseases and contributing to the study of G protein-coupled receptors (Sato et al., 2016).

Cytotoxicity Against Cancer Cells

Studies on pyrazole and pyrazolopyrimidine derivatives have indicated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential application of pyrazinone derivatives in cancer research and the development of new chemotherapeutic agents (Hassan et al., 2014).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-6-8-15(9-7-13)12-22-18-19(24)23(11-10-21-18)17-5-3-4-16(20)14(17)2/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWNPWSQOZECAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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